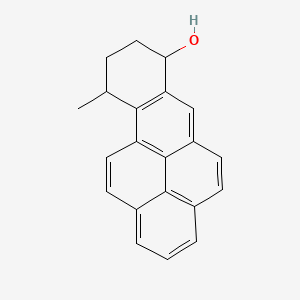
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is a derivative of benzopyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and potential mutagenic properties. It is often studied in the context of environmental chemistry and toxicology due to its ability to form DNA adducts and induce mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol typically involves the functionalization of benzopyrene derivatives. One common method includes the bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin (NBSac) as a brominating agent . The reaction conditions usually involve a solvent such as DMF or DMSO and are carried out at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and functional group transformations are applied to produce this compound in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: N-bromosaccharin (NBSac) is used for bromination reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound. These products are often studied for their biological and chemical properties.
Aplicaciones Científicas De Investigación
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to the understanding of cancer mechanisms.
Mecanismo De Acción
The mechanism of action of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters are capable of forming covalent DNA adducts, leading to mutations . The compound interacts with aryl hydrocarbon receptors (AhRs), activating downstream signaling pathways that can result in mutagenesis and carcinogenesis .
Comparación Con Compuestos Similares
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A closely related compound with similar mutagenic properties.
Benzo[a]pyrene: A well-known PAH that is extensively studied for its carcinogenic effects.
1,2-Pyrenedicarboxylic acid: Another PAH derivative used in environmental and toxicological studies.
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is unique due to its specific methylation and hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form specific DNA adducts and activate particular signaling pathways sets it apart from other PAH derivatives .
Propiedades
Número CAS |
94849-92-0 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H18O/c1-12-5-10-18(22)17-11-15-7-6-13-3-2-4-14-8-9-16(19(12)17)21(15)20(13)14/h2-4,6-9,11-12,18,22H,5,10H2,1H3 |
Clave InChI |
OZXYSIDBPWPOCU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




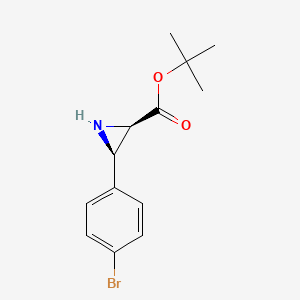
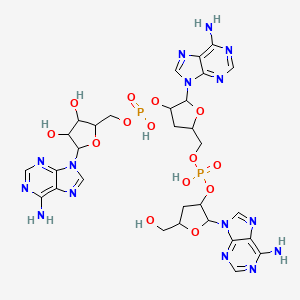

![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)


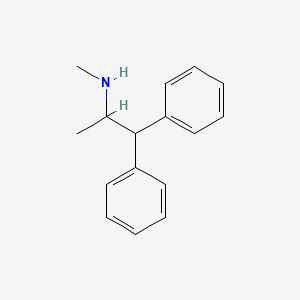


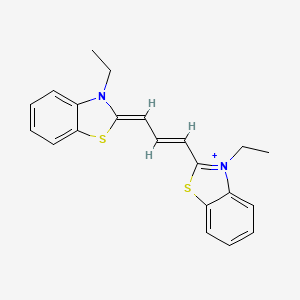
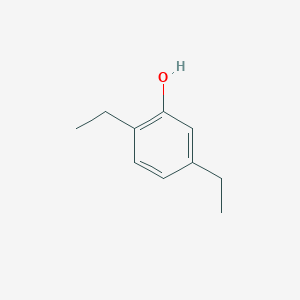
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
